1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-N-butyl-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-4-5-13-26(3)24(30)20-15-19-22(28(20)16-18-11-7-6-8-12-18)25-21-17(2)10-9-14-27(21)23(19)29/h6-12,14-15H,4-5,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFFEHSYGYMXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C(=CC=CN4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic molecule that belongs to the class of 1,4-dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and calcium channel blocking properties. This article reviews the biological activity of this specific compound based on existing research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which may include the Hantzsch reaction for forming dihydropyridine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
1. Anti-inflammatory Activity
Recent studies have indicated that similar dihydropyridine derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrimidine scaffold have shown potent inhibition of COX-2 enzymes, which are critical mediators in inflammatory processes. The IC50 values for these compounds ranged around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of similar derivatives has been explored through various in vitro assays. For example, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine derivatives showed promising results against human colon cancer (HT29) and prostate cancer (DU145) cell lines with effective concentrations comparable to commercial drugs . These findings suggest that the target compound may also exhibit anticancer properties through mechanisms involving inhibition of key growth factor receptors.
3. Calcium Channel Blocking Activity
Research on fused 1,4-dihydropyridine derivatives indicates their potential as calcium channel blockers. These compounds have been shown to relax smooth muscle in isolated rat aorta preparations effectively . The ability to modulate calcium influx in vascular tissues could be beneficial in treating cardiovascular diseases.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Case Study 1 : A series of substituted 1,4-dihydropyridines were synthesized and tested for their calcium channel blocking activity. The results demonstrated a dose-dependent relaxation effect on rat aorta smooth muscle .
- Case Study 2 : Anti-inflammatory effects were evaluated using carrageenan-induced paw edema models in rats, where certain pyrimidine derivatives exhibited significant reductions in inflammation similar to indomethacin .
Scientific Research Applications
Structural Characteristics
The compound features a unique heterocyclic structure with multiple nitrogen-containing rings. This configuration is crucial for its biological activity as it allows interactions with various biological targets. The molecular formula is with a molecular weight of approximately 388.47 g/mol.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various bacterial strains such as Bacillus subtilis and Salmonella typhi .
| Compound | MIC (µmol/L) | Bacterial Strain |
|---|---|---|
| 7a | 6 | Bacillus subtilis |
| 9d | 4-10 | Multiple strains |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies demonstrated moderate to potent cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The structure-activity relationship (SAR) analysis revealed that specific side chains significantly influence the cytotoxic effects .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| NCI-H460 | 12 | 7a |
| HepG2 | 15 | 9a |
| HCT-116 | 10 | 7d |
Antioxidant Activity
The antioxidant capabilities of this compound have also been assessed. Certain derivatives exhibited strong inhibition of lipid peroxidation in biological assays, outperforming standard antioxidants like Trolox .
| Compound | Inhibition (%) |
|---|---|
| 7a | 91.2 |
| 9d | 90.4 |
| Trolox | 89.5 |
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications in several areas:
- Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.
- Cancer Therapy : Its cytotoxic effects on cancer cell lines indicate a promising avenue for drug development targeting various cancers.
- Oxidative Stress Disorders : The antioxidant activity may provide therapeutic benefits in conditions characterized by oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of synthesized derivatives highlighted the effectiveness of compound 7a against resistant strains of Chlamydia pneumoniae. The results indicated that it was equipotent with cefotaxime, a commonly used antibiotic .
Case Study 2: Anticancer Evaluation
In a comprehensive evaluation involving multiple cancer cell lines, compounds derived from this framework showed varying degrees of cytotoxicity. For example, compounds bearing p-fluorophenyl substituents exhibited enhanced activity against liver cancer cells compared to their counterparts without such modifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide and pyrimidine moieties participate in nucleophilic substitutions. Key reactions include:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (110°C, 6h) | Cleavage of the carboxamide group to form carboxylic acid derivatives | |
| Alkylation | Alkyl halides, K₂CO₃, DMF (80°C, 12h) | Substitution at the N-butyl or N-methyl positions |
Electrophilic Addition Reactions
Electrophilic additions occur at the pyrrolo-pyrimidine core:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | Br₂ in CHCl₃ (0°C, 2h) | Addition of bromine to unsaturated bonds in the pyrrolo ring | |
| Acylation | AcCl, AlCl₃ (anhydrous, 50°C, 4h) | Acetyl group addition to the pyrido nitrogen |
Halogenation and Acylation Modifications
Halogenation and acylation enhance functionalization for pharmacological studies:
| Reagent | Target Position | Product Application | Source |
|---|---|---|---|
| SOCl₂ | Carboxamide conversion to acyl chloride | Intermediate for further coupling reactions (e.g., peptide synthesis) | |
| Pd/C, H₂ (1 atm) | Reduction of carbonyl groups | Selective reduction of 4-oxo to 4-hydroxy derivatives |
Oxidation Reactions
Controlled oxidation alters the compound’s redox state:
Key Mechanistic Insights:
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Multi-Component Cascade Reactions
-
The compound forms via one-pot reactions involving arylglyoxals and barbituric acid derivatives, catalyzed by tetrabutylammonium bromide (TBAB) at 50°C in ethanol.
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Mechanism:
-
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Oxidative Pathways
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions affecting yield?
The synthesis involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Condensation of carbonyl precursors with amidines or amines under reflux conditions (e.g., ethanol or THF at 80–100°C) .
- Cyclization using catalysts like p-toluenesulfonic acid (PTSA) to form the fused pyrido-pyrrolo-pyrimidine core .
- Critical factors: Solvent polarity (e.g., DMF for polar intermediates), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine coupling) to optimize yields (typically 50–70%) .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, carbonyl carbons at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 446.54 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves π-π stacking in the fused heterocyclic system .
Q. What biological activities have been reported for this compound?
- Enzyme Inhibition : Potent activity against kinases (IC < 1 µM) and PARP-1 (IC ~5 µM) in cancer cell lines .
- Anti-inflammatory Effects : Reduces TNF-α production by 40–60% in murine macrophages at 10 µM .
- Antimicrobial Activity : Moderate inhibition of Gram-positive bacteria (MIC 25 µg/mL) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% .
- Flow Chemistry : Enhances reproducibility for large-scale production (batch size >100 g) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) increase coupling efficiency in benzyl group introduction .
Q. What advanced methods ensure purity assessment in complex matrices?
- HPLC-PDA : Reverse-phase C18 columns (95% purity threshold; retention time ~12.3 min) .
- LC-MS/MS : Detects trace impurities (<0.1%) in pharmacokinetic studies .
- DSC/TGA : Confirms thermal stability (decomposition >250°C) for formulation studies .
Q. How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Metabolite Profiling : Identify active metabolites (e.g., N-dealkylated derivatives) using hepatic microsome assays .
- PK/PD Modeling : Correlate plasma concentrations (C ~1.2 µg/mL) with target engagement in rodent models .
- Crystallography : Resolve binding modes to clarify off-target effects (e.g., COX-2 vs. PARP-1 selectivity) .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking : Glide/SP docking scores (<-8 kcal/mol) align with kinase inhibition data .
- QSAR Models : LogP (2.8–3.5) and polar surface area (80–90 Ų) correlate with blood-brain barrier penetration .
- MD Simulations : Simulate ligand-receptor stability (>50 ns trajectories) to optimize residence time .
Q. What strategies guide the design of derivatives with enhanced bioactivity?
- Bioisosteric Replacement : Substitute the benzyl group with indole (∆IC ~2x improvement) .
- Prodrug Modifications : Esterify the carboxamide to improve oral bioavailability (F% from 20% to 45%) .
- Fragment-Based Design : Merge with triazole motifs to enhance antimicrobial potency .
Q. How can the mechanism of action be elucidated for understudied targets?
- CRISPR-Cas9 Screens : Identify gene knockouts (e.g., ATM or ATR) that reverse cytotoxicity .
- Phosphoproteomics : Map kinase signaling pathways (e.g., JNK/MAPK) disrupted at IC doses .
- Cryo-EM : Resolve compound-bound complexes of large targets (e.g., ribosomes) at 3–4 Å resolution .
Q. What interdisciplinary methods address solubility challenges in preclinical studies?
- Nanoparticle Encapsulation : PLGA nanoparticles increase aqueous solubility from 5 µg/mL to 200 µg/mL .
- Co-Crystallization : Co-formers like succinic acid enhance dissolution rates by 70% .
- Ionic Liquids : Imidazolium-based carriers improve stability in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
